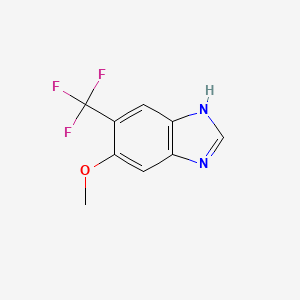
3-(3-Methylpyrrolidin-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylpyrrolidin-1-yl)propanoic acid is an organic compound with the molecular formula C8H15NO2 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-methylpyrrolidin-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylpyrrolidin-1-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-methylpyrrolidine with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methylpyrrolidin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-(3-Methylpyrrolidin-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Methylpyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinepropionic acid: Similar in structure but contains a pyridine ring instead of a pyrrolidine ring.
3-(Pyrrolidin-1-yl)propanoic acid: Similar but lacks the methyl group on the pyrrolidine ring.
Uniqueness
3-(3-Methylpyrrolidin-1-yl)propanoic acid is unique due to the presence of the 3-methylpyrrolidine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
768325-61-7 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
3-(3-methylpyrrolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C8H15NO2/c1-7-2-4-9(6-7)5-3-8(10)11/h7H,2-6H2,1H3,(H,10,11) |
Clé InChI |
DZNJMLBGMLEVFA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(C1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone](/img/structure/B12863871.png)


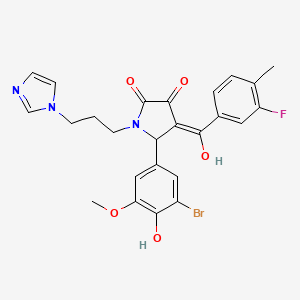

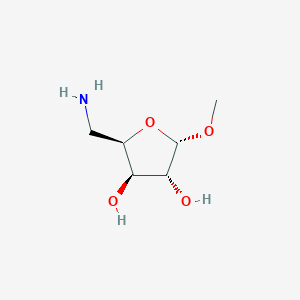
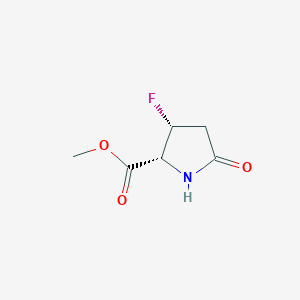
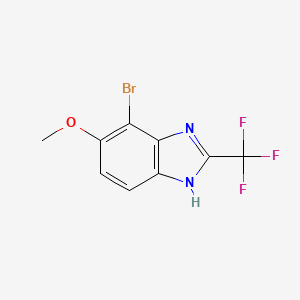
![2,6-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12863915.png)
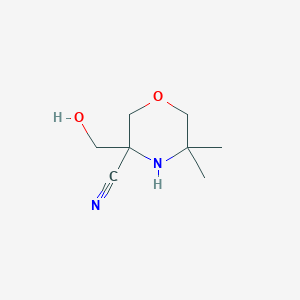

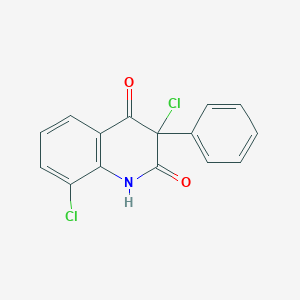
![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12863959.png)
